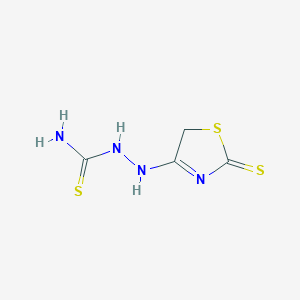
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C4H6N4S3 and its molecular weight is 206.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and potential anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazolidin-4-ones, characterized by a thiazolidine ring structure that contributes to its biological properties. The thiazolidinone moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Antioxidant Activity
Antioxidant activity is one of the key biological activities associated with this compound. Studies have demonstrated that compounds containing thiazolidinone structures exhibit significant free radical scavenging abilities.
Research Findings:
-
DPPH Assay : The compound showed effective inhibition of DPPH radical formation, indicating strong antioxidant properties. The percentage inhibition was found to be comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Compound % Inhibition at 250 µM This compound 67.7% ± 1.68% Ascorbic Acid 91.26% ± 0.49% BHT 89.30% ± 1.37% - Mechanism of Action : The antioxidant activity is attributed to the presence of thiourea fragments that stabilize free radicals through double conjugation, primarily with the thione group .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial and fungal strains.
Case Studies:
-
Bacterial Inhibition : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Fungal Activity : The compound also showed antifungal activity against Candida albicans, with an MIC of 16 µg/mL, indicating potential for treating fungal infections .
Anticancer Potential
Recent studies have suggested that thiazolidinone derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells.
Research Findings:
-
Cell Line Studies : The compound was tested on various cancer cell lines, including MDA-MB-468 (breast cancer) and HCT-116 (colorectal cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 to 40 µM .
Cell Line IC50 (µM) MDA-MB-468 25 HCT-116 30 - Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell cycle progression, potentially through interaction with specific molecular targets involved in cancer cell survival .
特性
IUPAC Name |
[(2-sulfanylidene-5H-1,3-thiazol-4-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S3/c5-3(9)8-7-2-1-11-4(10)6-2/h1H2,(H3,5,8,9)(H,6,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRBYOQKXDMTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=S)S1)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














